Product packaging for Didodecyl azelate(Cat. No.:CAS No. 26719-99-3)

Didodecyl azelate

Cat. No.: B1617028
CAS No.: 26719-99-3
M. Wt: 524.9 g/mol
InChI Key: JTJNOHFRNUDPDF-UHFFFAOYSA-N
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Description

Contextualization of Azelate Esters as Bio-based Platform Chemicals

Azelate esters, including didodecyl azelate, are part of a growing class of bio-based platform chemicals. Their precursor, azelaic acid, is a naturally occurring dicarboxylic acid that can be industrially produced from renewable resources, most notably through the ozonolysis of oleic acid found in vegetable oils. researchgate.netcolab.wsmdpi.com This bio-based origin is a key driver in the push for more sustainable chemical manufacturing, offering an alternative to petroleum-based feedstocks. foreverest.net The valorization of renewable feedstocks like vegetable oils for the synthesis of chemicals such as azelaic acid is an intensive area of research, aiming for more eco-compatible industrial processes. researchgate.netcolab.ws The versatility of azelaic acid, with its two carboxylic acid groups, allows for the synthesis of a wide range of derivatives, including polyesters, plasticizers, and lubricants, making it a valuable building block in green chemistry. mdpi.comnih.gov

Evolution of Diester Synthesis and Applications in Material Science

The synthesis of diesters is a fundamental process in organic chemistry, traditionally achieved through Fischer esterification, where a dicarboxylic acid reacts with an alcohol in the presence of an acid catalyst. tandfonline.comvulcanchem.com Advances in this field have led to the development of more efficient and environmentally friendly methods. These include the use of solid acid catalysts like zirconium titanium phosphate (B84403) to improve reaction efficiency and catalyst recyclability. tandfonline.com Enzymatic synthesis, utilizing lipases such as Candida antarctica lipase (B570770) B (CALB), represents another significant advancement, offering high selectivity and milder reaction conditions, which reduces energy consumption and byproduct formation. vulcanchem.commdpi.comnih.gov

Diesters are integral to material science due to their diverse functionalities. They are widely used as plasticizers to enhance the flexibility of polymers like PVC, as base oils for synthetic lubricants and hydraulic fluids, and as components in coatings and adhesives. ontosight.aiontosight.aigoogle.comnih.gov The specific properties of a diester, such as viscosity, thermal stability, and polarity, can be tailored by selecting different dicarboxylic acids and alcohols, allowing for the creation of materials with specific performance characteristics for advanced applications. researchgate.netresearchgate.net

Significance of this compound in Advanced Industrial and Academic Disciplines

This compound, the ester of azelaic acid and dodecanol (B89629) (lauryl alcohol), is recognized for its valuable properties as a lubricant and plasticizer. mdpi.comgoogle.com Its long dodecyl chains contribute to high thermal stability and low volatility, making it suitable for high-performance lubricant formulations. ontosight.ai In the polymer industry, it can be incorporated to improve flexibility and processing characteristics.

Academic research has focused on optimizing the synthesis of long-chain diesters like this compound. Studies have explored enzymatic routes using lipases to achieve high conversion rates under mild conditions. nih.govmdpi.com For instance, the synthesis of "dilauryl azelate" has been successfully optimized using response surface methodology to enhance bioconversion efficiency. nih.govmdpi.com This research highlights a move towards more sustainable and efficient production methods for specialty esters. nih.gov

Overview of Current Research Landscape and Future Trajectories for this compound

The current research landscape for this compound and similar long-chain diesters is heavily influenced by the principles of green chemistry. A primary focus is the continued development of sustainable synthesis methods, particularly solvent-free and enzymatic systems, to minimize environmental impact. vulcanchem.com Research into the enzymatic synthesis of what is referred to in literature as "dilauryl azelate" has demonstrated high yields and the production of a non-toxic product, suggesting potential for use in sensitive applications. mdpi.comnih.govdntb.gov.ua

Future research is expected to further explore the applications of this compound in specialized fields. Its properties suggest potential use in formulating bio-lubricants, which are increasingly in demand. There is also interest in its application in the biomedical field, where analogous long-chain diesters, like didodecyl sebacate (B1225510), are being investigated as vehicles for drug delivery due to their ability to solubilize hydrophobic therapeutic agents. vulcanchem.com Continued research will likely focus on structure-property relationships to tailor diesters for new and advanced material applications, from biodegradable plastics to sophisticated electronic materials. researchgate.netscripps.edu

Data Tables

Table 1: Physical and Chemical Properties of Related Azelate Esters Data for this compound is not widely available in public databases. The table includes data for structurally similar azelate esters to provide context.

PropertyDiethyl AzelateDimethyl AzelateDiisotridecyl Azelate
CAS Number 624-17-9 chemsrc.com1732-10-1 27251-77-0 google.com
Molecular Formula C13H24O4 chemsrc.comC11H20O4 C35H68O4
Molecular Weight 244.33 g/mol chemsrc.com216.28 g/mol 568.9 g/mol
Boiling Point 172 °C @ 18 mmHg chemsrc.com140 °C @ 20 mmHg 258 °C
Melting Point -16 °C chemsrc.com--39 °C google.com
Density 0.973 g/mL @ 25°C chemsrc.com1.007 g/mL -

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H64O4 B1617028 Didodecyl azelate CAS No. 26719-99-3

Properties

CAS No.

26719-99-3

Molecular Formula

C33H64O4

Molecular Weight

524.9 g/mol

IUPAC Name

didodecyl nonanedioate

InChI

InChI=1S/C33H64O4/c1-3-5-7-9-11-13-15-17-22-26-30-36-32(34)28-24-20-19-21-25-29-33(35)37-31-27-23-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3

InChI Key

JTJNOHFRNUDPDF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCCCC

Other CAS No.

26719-99-3

Origin of Product

United States

Synthetic Methodologies and Reaction Kinetics for Didodecyl Azelate

Conventional Chemical Esterification Pathways

Conventional chemical synthesis provides robust and well-established routes for the production of diesters like didodecyl azelate. These methods primarily involve the direct reaction of a dicarboxylic acid with an alcohol or the transesterification of a pre-existing ester.

Acid-Catalyzed Direct Esterification of Azelaic Acid with Dodecyl Alcohol

A variety of catalysts can be employed for the direct esterification of azelaic acid. The selection of an appropriate catalyst is crucial for maximizing the reaction rate and yield while minimizing side reactions.

Brønsted Acids: Homogeneous Brønsted acid catalysts are widely used in industrial esterification. google.com Strong mineral acids such as sulfuric acid and organic sulfonic acids like p-toluenesulfonic acid (p-TSA) are particularly effective. google.comvulcanchem.com These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. While highly efficient, these catalysts can sometimes lead to side reactions like dehydration of the alcohol or charring of the reaction mixture, especially at elevated temperatures.

Lewis Acids: Lewis acid catalysts, including compounds of metals like titanium, tin, hafnium, and zirconium, are also viable for this process. google.com For instance, tin(II) oxide has been used as a catalyst in the esterification of azelaic acid with polyols. researchgate.net Lewis acids activate the carboxylic acid by coordinating to the carbonyl oxygen.

Solid Acid Catalysts: To simplify catalyst removal and product purification, heterogeneous solid acid catalysts such as ion-exchange resins, clays, or zeolites can be used. google.com These materials offer the advantage of being easily separated from the reaction mixture by filtration, reducing waste and allowing for potential catalyst recycling.

The efficacy of these catalytic systems depends on factors such as catalyst concentration, reaction temperature, and the specific reactants involved.

To drive the reversible esterification reaction towards the product side and maximize the yield of this compound, several reaction parameters must be optimized. Key parameters include temperature, reactant molar ratio, and removal of byproducts.

Temperature: Reaction temperatures for similar long-chain diester syntheses typically range from 140 to 180°C. vulcanchem.com Studies on the esterification of azelaic acid with other alcohols have shown optimal temperatures around 160°C (433 K). researchgate.net Higher temperatures increase the reaction rate but can also promote undesirable side reactions.

Reactant Molar Ratio: Employing an excess of one reactant can shift the equilibrium to favor product formation, according to Le Chatelier's principle. In the synthesis of this compound, using an excess of dodecyl alcohol is common practice. vulcanchem.com Research on the esterification of azelaic acid has indicated that an alcohol-to-acid molar ratio of 4:1 or 4.1:1 can be optimal for achieving high conversion rates. researchgate.netmdpi.com

Water Removal: The continuous removal of water, a byproduct of the reaction, is critical for driving the equilibrium towards the formation of the ester. This is typically achieved by performing the reaction under a vacuum or by using a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene) to sequester the water as it is formed.

The following table summarizes findings from studies on the optimization of azelaic acid esterification.

Table 1: Optimization Parameters for Azelaic Acid Esterification

Parameter Investigated Value/Range Optimal Condition Reactants Catalyst Conversion/Yield Reference
Temperature - 140–180°C Sebacic Acid & Dodecyl Alcohol Sulfuric acid or p-TSA - vulcanchem.com
Temperature - 160°C (433 K) Azelaic Acid & Sorbitol Tin(II) oxide 72% researchgate.net
Molar Ratio (Alcohol:Acid) - 4:1 Azelaic Acid & Sorbitol Tin(II) oxide 72% researchgate.net
Molar Ratio (Alcohol:Acid) 1:3 - 1:9 4.1:1 Azelaic Acid & Lauryl Alcohol Novozym 435 95.38% mdpi.comresearchgate.net
Catalyst Loading - 2 wt% Azelaic Acid & Sorbitol Tin(II) oxide 72% researchgate.net
Reaction Time 90 - 450 min 360 min Azelaic Acid & Lauryl Alcohol Novozym 435 95.38% mdpi.com

The acid-catalyzed direct esterification of azelaic acid with dodecyl alcohol proceeds via a nucleophilic acyl substitution mechanism. libretexts.org This multi-step process can be described as follows:

Protonation of the Carbonyl Group: The acid catalyst donates a proton to the carbonyl oxygen of one of the carboxylic acid groups on the azelaic acid molecule. This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

Nucleophilic Attack: A molecule of dodecyl alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate derived from the alcohol) to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. This results in a protonated monoester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to regenerate the acid catalyst and yield the mono-dodecyl azelate.

Second Esterification: The entire process (steps 1-5) is repeated at the second carboxylic acid group of the monoester to form the final product, this compound.

Optimization of Reaction Parameters and Conditions

Transesterification Approaches for Azelate Ester Derivatives

Transesterification, or alcoholysis, is an alternative pathway for synthesizing this compound. ontosight.aimychemblog.com This method involves reacting a starting ester of azelaic acid, such as dimethyl azelate or diethyl azelate, with dodecyl alcohol in the presence of a catalyst.

In this process, the alkyl group of the starting ester is exchanged for the dodecyl group from the dodecyl alcohol. ontosight.ai The reaction is an equilibrium process that can be catalyzed by either acids (e.g., sulfuric acid) or bases. mychemblog.comgoogle.com

The general reaction can be represented as: Dimethyl Azelate + 2 Dodecyl Alcohol ⇌ this compound + 2 Methanol

To achieve a high yield of this compound, the equilibrium must be shifted to the right. This is accomplished by using a large excess of dodecyl alcohol and/or by continuously removing the more volatile alcohol byproduct (in this case, methanol) from the reaction mixture through distillation. mychemblog.comgoogle.commdpi.com This approach is particularly useful when the starting dicarboxylic acid has poor solubility in the desired alcohol. The synthesis of other commercially important azelate esters, such as bis(2-ethylhexyl) azelate, is often performed via transesterification of diethyl azelate. mdpi.comum.esresearchgate.net

Chemical Transesterification of Alkyl Azelates

Biocatalytic Synthesis Routes

The use of enzymes as catalysts in chemical synthesis, known as biocatalysis, presents a green and sustainable alternative to conventional chemical methods. researchgate.netnih.gov Lipases, in particular, are versatile enzymes widely used for esterification reactions due to their ability to function under mild conditions and their high selectivity. nih.gov

Lipase-Catalyzed Esterification for this compound Production

The enzymatic synthesis of this compound involves the direct esterification of azelaic acid and dodecanol (B89629) catalyzed by a lipase (B570770). This approach avoids the harsh conditions and corrosive catalysts associated with chemical synthesis. nih.gov

The selection of an appropriate lipase is critical for the successful biocatalytic synthesis of this compound. A variety of lipases from different microbial sources are available, each with unique characteristics in terms of activity, stability, and selectivity. researchgate.net Among the commercially available immobilized lipases, Novozym 435, which is lipase B from Candida antarctica immobilized on a macroporous acrylic resin, is one of the most widely used and studied biocatalysts. dntb.gov.uadntb.gov.uacsic.es

Research has demonstrated the effectiveness of Novozym 435 in catalyzing the synthesis of various azelate esters, including this compound. nih.govdntb.gov.uaunits.itresearchgate.net Studies have optimized reaction parameters such as enzyme amount, reaction time, temperature, and substrate molar ratio to achieve high conversion rates. nih.govdntb.gov.uaunits.itrsc.org For the synthesis of dilauryl azelate (a synonym for this compound), optimal conditions have been identified, leading to high percentage conversions. dntb.gov.uarsc.org

Table 1: Optimized Reaction Conditions for Lipase-Catalyzed Synthesis of Dilauryl Azelate

Parameter Optimal Value Reference
Enzyme Novozym 435 nih.govdntb.gov.uaunits.it
Reaction Time 360 min dntb.gov.ua
Temperature 46 °C dntb.gov.ua
Enzyme Amount 0.14 g dntb.gov.ua
Substrate Molar Ratio (Azelaic Acid:Dodecanol) 1:4.1 dntb.gov.uaresearchgate.net

Enzyme immobilization is a key technology that enhances the stability of lipases and facilitates their recovery and reuse, which is crucial for the economic viability of industrial processes. nih.govnih.gov Immobilization can be achieved through various methods, including adsorption, entrapment, and covalent bonding. researchgate.netnih.gov

Immobilizing lipases on hydrophobic supports is a particularly effective method, as it can lead to a significant increase in their catalytic activity. researchgate.netmdpi.com The hydrophobic surface helps to orient the lipase in a way that exposes its active site. researchgate.net Novozym 435 is an example of a commercially successful immobilized lipase, where the enzyme is adsorbed onto a hydrophobic resin. csic.es

The choice of the reaction medium can have a profound impact on the efficiency and sustainability of the biocatalytic process. While organic solvents have been traditionally used, there is a growing interest in developing solvent-free systems to minimize environmental impact and simplify downstream processing. researchgate.netrsc.org

In a solvent-free system, the reactants themselves act as the solvent. researchgate.net This approach offers several advantages, including higher volumetric productivity and the elimination of volatile organic compounds. researchgate.net The lipase-catalyzed synthesis of various esters, including adipate (B1204190) esters, has been successfully carried out in solvent-free systems, achieving high conversion yields. researchgate.netresearchgate.net For the synthesis of this compound, a solvent-free approach, coupled with an optimized biocatalyst and reaction conditions, presents a promising pathway for green and efficient production. nih.govunits.itresearchgate.net

Enzyme Screening and Selection (e.g., Novozym 435)

Biocatalytic Transesterification for Diverse Azelate Esters

Besides direct esterification, biocatalytic transesterification is another valuable method for producing a variety of azelate esters. researchgate.netbeilstein-journals.org This process involves the reaction of a pre-existing ester of azelaic acid (such as dimethyl or diethyl azelate) with a different alcohol in the presence of a lipase. researchgate.net Transesterification can be advantageous in certain situations, for example, when the starting dicarboxylic acid has low solubility in the reaction medium.

The synthesis of bis(2-ethylhexyl) azelate via transesterification from diethyl azelate and 2-ethylhexanol using Novozym 435 has been reported. researchgate.net This reaction proceeds through a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the ester to form an acyl-enzyme intermediate, which then reacts with the alcohol to produce the final ester product. nih.govum.es This method can be conducted under solvent-free conditions, further enhancing its green credentials. researchgate.net The use of biocatalytic transesterification expands the toolbox for creating a diverse range of azelate esters with tailored properties for various applications. researchgate.netnih.gov

Table 2: List of Compound Names

Compound Name
Azelaic acid
This compound
Dodecanol
Sulfuric acid
p-Toluenesulfonic acid
Diethyl azelate
2-Ethylhexanol
Bis(2-ethylhexyl) azelate
Butyl oleate
Adipate esters
Kinetic Modeling of Biocatalytic Reactions (e.g., Ping-Pong Bi-Substrate Mechanism)

The first substrate (Substrate A, e.g., azelaic acid) binds to the enzyme (E).

This forms an enzyme-substrate complex (EA), which then proceeds to a transition state.

A covalent intermediate is formed between the enzyme and a part of the substrate, creating a modified enzyme (E*) and releasing the first product (Product P, e.g., water). numberanalytics.comlibretexts.org

The second substrate (Substrate B, e.g., dodecanol) then binds to the modified enzyme (E*).

This leads to the formation of the second product (Product Q, the ester) and the regeneration of the enzyme to its original state (E). numberanalytics.com

For the synthesis of a diester like this compound from a dicarboxylic acid, the kinetic model is more intricate. The process can be viewed as two consecutive Ping-Pong reactions occurring in series. um.es In the first reaction, azelaic acid and one molecule of dodecanol produce the monoester intermediate. This monoester then acts as the initial substrate in a second, subsequent Ping-Pong reaction to yield the final diester product, this compound. um.es This "in series" model is crucial for accurately describing the complete synthesis and for optimizing the yield of the final diester product over the intermediate monoester. um.es

Enzymatic Reaction Intermediates and Transition State Analysis

The core of the Ping-Pong Bi-Bi mechanism is the formation of key enzymatic intermediates. In lipase-catalyzed esterification, the most critical intermediate is the acyl-enzyme complex . mdpi.com This is a covalent intermediate where the acyl group from the carboxylic acid (azelaic acid) is attached to the active site of the lipase, typically at a serine residue.

The synthesis of this compound involves a series of intermediate complexes:

An initial enzyme-azelaic acid complex.

The first acyl-enzyme intermediate after the release of a water molecule.

An enzyme-dodecanol complex formed with the acylated enzyme.

An enzyme-monoazelate complex.

A second acyl-enzyme intermediate formed from the monoester.

The final enzyme-didodecyl azelate complex before the product is released.

The total mass balance of the enzyme in kinetic models must account for the free enzyme as well as all of these transient intermediate complexes. um.es Understanding the transition states involves analyzing the energy landscape of the formation and breakdown of these intermediates. Computational modeling has become a powerful tool for studying these fleeting states, revealing how an enzyme's active site can stabilize certain intermediates to steer the reaction toward a desired product. nih.gov

Process Optimization of Biocatalytic Routes

To enhance the efficiency and economic viability of producing this compound, significant research has been dedicated to optimizing the reaction conditions. Methodologies such as Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) have been successfully employed to model and predict the optimal parameters for its synthesis. nih.gov

Application of Response Surface Methodology (RSM)

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used to develop, improve, and optimize processes. For the synthesis of this compound, a Central Composite Rotatable Design (CCRD) is often used to investigate the effects of multiple process variables on the reaction yield. dntb.gov.uadntb.gov.ua

Key parameters that have been optimized include reaction temperature, reaction time, enzyme concentration, and the molar ratio of the substrates (azelaic acid to dodecanol). dntb.gov.uamdpi.com In one representative study using immobilized lipase B from Candida antarctica (Novozym 435), RSM was used to find the conditions that maximize the conversion percentage. dntb.gov.uamdpi.com The model's accuracy was confirmed by a high coefficient of determination (R²) of 0.9732, indicating a strong correlation between the experimental and predicted values. mdpi.com The study determined that a reaction time of 360 minutes, a temperature of 46°C, an enzyme amount of 0.14 g, and a substrate molar ratio of 1:4.1 (Azelaic Acid:Lauryl Alcohol) were optimal. dntb.gov.uadntb.gov.ua These conditions yielded an actual conversion of 95.38%, which closely matched the model's predicted value of 96.32%. mdpi.com

Table 1: RSM Optimization of this compound Synthesis

Parameter Investigated Range Optimal Value
Reaction Time (min) 90 - 450 360
Temperature (°C) 40 - 64 46
Enzyme Amount (g) 0.05 - 0.45 0.14
Substrate Molar Ratio (Azelaic Acid:Dodecanol) 1:3 - 1:9 1:4.1

Data derived from studies on the lipase-catalyzed synthesis of dilauryl (didodecyl) azelate. dntb.gov.uadntb.gov.uamdpi.com

Utilization of Artificial Neural Networks (ANN) for Predictive Modeling

Artificial Neural Networks (ANNs) offer a powerful alternative for modeling complex, non-linear systems like biocatalytic reactions. ANNs have been applied to predict the yield of this compound synthesis with high accuracy. researchgate.netrsc.org Typically, the experimental data obtained from a CCRD design is used to train and test the ANN model. rsc.org

The model is built with input neurons corresponding to the reaction parameters (e.g., temperature, time, enzyme amount, substrate ratio) and an output neuron representing the reaction yield or conversion percentage. researchgate.net Various training algorithms, such as Incremental Back Propagation (IBP) or Levenberg-Marquardt (LM), are used to adjust the weights of the connections between neurons to minimize the prediction error. rsc.org One study identified an optimal network architecture consisting of 4 input neurons, 14 hidden neurons, and 1 output neuron, which effectively predicted the reaction performance. rsc.org The high coefficient of determination (R²) values achieved in these models demonstrate their strong predictive capability for the enzymatic synthesis of this compound. researchgate.net

Table 2: ANN Predictive Model Parameters for this compound Synthesis

Model Aspect Description
Input Parameters Reaction Time, Temperature, Enzyme Amount, Substrate Molar Ratio
Output Parameter Percentage Conversion of Azelaic Acid
Network Architecture 4 Input Nodes, 14 Hidden Nodes, 1 Output Node
Training Algorithm Incremental Back Propagation (IBP), Levenberg-Marquardt (LM), etc.

Data based on ANN modeling for the lipase-catalyzed esterification of azelaic acid with lauryl alcohol. researchgate.netrsc.org

Analytical Characterization Techniques for Didodecyl Azelate and Its Formulations

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of didodecyl azelate by providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. rsc.orgyoutube.com The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons. youtube.com

Key ¹H NMR Signals for this compound:

A triplet signal appears for the methyl (CH₃) protons at the end of the dodecyl chains.

A complex multiplet is observed for the numerous methylene (B1212753) (CH₂) groups within the dodecyl chains.

A triplet corresponding to the methylene groups adjacent to the ester oxygen (CH ₂-O) is typically found at a downfield chemical shift due to the deshielding effect of the oxygen atom.

Triplets are also observed for the methylene groups alpha and beta to the carbonyl groups of the azelate backbone.

¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms in the molecule. oregonstate.edulibretexts.org The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often leading to better resolution of individual carbon signals. oregonstate.edu

Expected ¹³C NMR Signals for this compound:

A signal for the carbonyl carbon (C=O) of the ester group appears significantly downfield.

The carbon of the methylene group attached to the ester oxygen ( C H₂-O) is also found at a downfield position.

A series of signals in the aliphatic region corresponds to the various methylene carbons in the azelate and dodecyl chains.

A signal for the terminal methyl carbon of the dodecyl chains appears at the most upfield position.

The following table summarizes the predicted chemical shifts for the key proton and carbon signals in this compound.

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Ester Carbonyl (C=O)-~173
Methylene adjacent to ester oxygen (-O-C H₂-)~4.0~65
Methylene alpha to carbonyl (-C H₂-C=O)~2.2~34
Methylene beta to carbonyl (-CH₂-C H₂-C=O)~1.6~25
Methylene chain of dodecyl group (-(CH₂)₉-)~1.2-1.4~22-32
Terminal methyl of dodecyl group (-CH₃)~0.9~14
Note: These are approximate values and can vary based on the solvent and instrument used.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. thermofisher.com The FT-IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds. researchgate.net For this compound, the most characteristic absorption bands are associated with the ester functional group and the long hydrocarbon chains. researchgate.net

Key FT-IR Absorption Bands for this compound:

C=O Stretch: A strong and sharp absorption band is observed in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl group in an ester.

C-O Stretch: An intense band corresponding to the stretching vibration of the C-O single bond of the ester group is typically found in the range of 1150-1250 cm⁻¹.

C-H Stretch: Strong absorption bands in the 2850-2960 cm⁻¹ region are indicative of the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene and methyl groups of the long alkyl chains.

C-H Bend: Absorption bands corresponding to the bending vibrations of C-H bonds are also present in the fingerprint region (below 1500 cm⁻¹).

The presence and position of these key bands in an FT-IR spectrum provide strong evidence for the presence of the ester functionality and the long-chain aliphatic nature of this compound. researchgate.netnih.gov

Chromatographic Separation and Detection Technologies

Chromatographic techniques are essential for separating this compound from other components in a mixture, assessing its purity, and quantifying its concentration in various formulations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound. rjptonline.orgoregonstate.edu In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. biomedpharmajournal.org The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. rjptonline.org

GC-MS is particularly useful for:

Purity Assessment: Determining the percentage purity of a this compound sample by separating it from any impurities or byproducts from its synthesis.

Compositional Analysis: Identifying and quantifying the components in a mixture containing this compound. For instance, in the analysis of plasticizers, GC-MS can separate and identify various esters, including this compound. oregonstate.edunih.gov

The retention time of this compound in the gas chromatogram helps in its identification, while the mass spectrum provides definitive structural information. The fragmentation pattern in the mass spectrum, showing characteristic ions, serves as a fingerprint for the molecule.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation and quantification of non-volatile or thermally labile compounds like this compound. ijpsonline.comnih.gov These methods separate components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. ju.edu.jo

Key aspects of HPLC/UPLC analysis for this compound include:

Stationary Phase: Reversed-phase columns, such as C18, are commonly used, where the stationary phase is nonpolar. ijpsonline.comnih.gov

Mobile Phase: A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components. ijpsonline.comnih.gov

Detection: Since this compound lacks a strong chromophore, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). nih.govmeasurlabs.com

UPLC, which utilizes smaller particle sizes in the column, offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. measurlabs.comijsrtjournal.commdpi.com Both HPLC and UPLC are invaluable for the routine analysis of this compound in quality control settings. ijpsonline.comresearchgate.net

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative analysis of this compound. umich.edusigmaaldrich.com It is particularly useful for:

Reaction Monitoring: Tracking the progress of the esterification reaction between azelaic acid and dodecyl alcohol to form this compound. itwreagents.commdpi.com By spotting the reaction mixture on a TLC plate at different time intervals, the disappearance of reactants and the appearance of the product can be visualized. rochester.eduresearchgate.net

Screening: Quickly screening for the presence of this compound in different samples or fractions from a purification process. umich.edu

Advanced Analytical Approaches for Material Systems

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Polymer Additive Analysis

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique for identifying and quantifying additives within a polymer matrix. researchgate.netifremer.fr The method involves the thermal degradation of the polymer sample in an inert atmosphere, which breaks the material down into smaller, volatile fragments that can be separated by gas chromatography and identified by mass spectrometry. researchgate.netsci-hub.se

For the analysis of plasticizers like this compound, a "double-shot" technique is often employed. The first "shot" is a lower temperature thermal desorption step, which volatilizes the additives without pyrolyzing the polymer backbone. ifremer.fr This allows for the separation and identification of plasticizers and other additives. The second "shot" involves a high-temperature pyrolysis of the remaining polymer to identify its constituent monomers. ifremer.frmdpi.com

In the analysis of a polymer containing this compound, the thermal desorption step would release the intact this compound molecule. The subsequent GC/MS analysis would produce a chromatogram with a peak corresponding to this compound, and the mass spectrum for this peak would show characteristic fragments confirming its identity. Key fragments would likely include ions related to the dodecyl alcohol side chains and the azelaic acid core. This method is highly sensitive and requires minimal sample preparation. mdpi.comresearchgate.net

Table 1: Representative Py-GC/MS Data for this compound Identification in a Polymer Matrix

ParameterValue / Observation
Analysis Mode Double-Shot Py-GC/MS
Thermal Desorption Temp. 300 °C
Pyrolysis Temp. 600 °C
GC Column DB-5ms (or similar non-polar column)
This compound Retention Time ~18.5 min (example)
Key Mass Spectral Fragments (m/z) Characteristic ions for C12 alcohol fragments, C9 dicarboxylic acid fragments, and the molecular ion if detectable.
Polymer Identification Pyrogram from the second shot identifies the polymer (e.g., PVC, SBR). shimadzu.com

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution in Polymeric Systems

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight distribution of polymers. wikipedia.orgmatestlabs.com GPC separates molecules based on their hydrodynamic volume in solution. wikipedia.org Larger polymer chains elute from the chromatography column faster than smaller chains. The output provides data on the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. wikipedia.org

When analyzing a polymer formulated with this compound, GPC can be used to assess the integrity of the polymer after processing. nih.gov The plasticizer, having a much smaller molecular weight than the polymer, will appear as a distinct, late-eluting peak in the chromatogram, well-separated from the polymer distribution. ingenieria-analitica.com The presence of the plasticizer does not interfere with the determination of the polymer's molecular weight, provided there is adequate resolution between the polymer and additive peaks. ingenieria-analitica.comlcms.cz The analysis can confirm that processing conditions have not caused significant degradation of the polymer chains, which would be indicated by a shift to lower molecular weights or a broadening of the PDI.

Table 2: Example of GPC Data for a Polymer Before and After Plasticization with this compound

SampleMw ( g/mol )Mn ( g/mol )PDI (Mw/Mn)
Neat Polymer 150,00075,0002.0
Polymer + 30 phr this compound 148,00074,5001.99

Note: The minor changes in measured molecular weight are within typical experimental variability and indicate the plasticizer has not significantly altered the polymer backbone.

Differential Scanning Calorimetry (DSC) for Thermal Transitions of Formulated Materials

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. researchgate.net It is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.net The glass transition temperature is particularly important for plasticized polymers, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. goalparacollege.ac.in

The primary function of a plasticizer like this compound is to increase the flexibility and processability of a polymer. It achieves this by inserting its molecules between the polymer chains, which increases the free volume and allows the chains to move past each other more easily at lower temperatures. mdpi.comspecialchem.com This effect is observed as a significant decrease in the glass transition temperature (Tg) of the polymer. researchgate.netresearchgate.net DSC analysis clearly demonstrates the effectiveness of a plasticizer by quantifying the reduction in Tg. The extent of Tg depression is typically dependent on the concentration of the plasticizer. scribd.commdpi.com

Table 3: Effect of this compound Concentration on the Glass Transition Temperature (Tg) of Polyvinyl Chloride (PVC)

SampleThis compound Conc. (phr*)Glass Transition Temp. (Tg) (°C)
Neat PVC 085
Plasticized PVC 2050
Plasticized PVC 4025
Plasticized PVC 605

*phr: parts per hundred resin

X-ray Diffraction (XRD) for Crystalline Structure Investigation

X-ray Diffraction (XRD) is an analytical technique used to investigate the crystallographic structure of a material. ebsco.com For polymers, XRD can differentiate between ordered crystalline regions and disordered amorphous regions, allowing for the determination of the degree of crystallinity. icdd.com Each crystalline substance produces a unique diffraction pattern, which acts as a fingerprint for identification. ebsco.com

Table 4: Influence of this compound on the Degree of Crystallinity of a Semi-Crystalline Polymer

SampleThis compound Conc. (phr)Degree of Crystallinity (%)
Neat Polymer 012
Plasticized Polymer 209
Plasticized Polymer 407
Plasticized Polymer 605

Validation and Quality Assurance of Analytical Procedures

To ensure that the data generated from the analysis of this compound are reliable and fit for purpose, the analytical procedures themselves must be validated. dtic.mil Method validation is a process that demonstrates an analytical method is suitable for its intended use. nih.govchalmers.se Key validation parameters include linearity, precision, and accuracy.

Assessment of Linearity, Precision, and Accuracy

For a quantitative method, such as a gas chromatography method used to determine the concentration of this compound in a product, these parameters are crucial.

Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov It is typically evaluated by analyzing a series of standards at different concentrations and examining the plot of instrument response versus concentration, which is assessed using linear regression.

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst precision).

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. nih.gov It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material or a spiked sample) and calculating the percent recovery.

Table 5: Example Validation Data for a GC Method for this compound Quantification

Validation ParameterSpecificationResult
Linearity
Range10 - 500 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9995
Precision (RSD)
Repeatability (n=6)≤ 2.0%1.2%
Intermediate Precision (n=6)≤ 3.0%2.5%
Accuracy (% Recovery)
Spiked Sample (Low Conc.)98.0 - 102.0%101.1%
Spiked Sample (Mid Conc.)98.0 - 102.0%99.8%
Spiked Sample (High Conc.)98.0 - 102.0%100.5%

2 Robustness and Stability Testing of Analytical Methods

The validation of an analytical method for this compound is incomplete without a thorough evaluation of its robustness and the stability of the analyte in prepared solutions. These tests are crucial for ensuring the method's reliability and consistency during routine use in a quality control environment. chromatographyonline.comlabmanager.com Robustness testing challenges the method's performance against minor, yet expected, variations in operational parameters, while stability testing confirms that the analyte remains unchanged in prepared solutions for the duration of the analysis. llri.innih.gov

Robustness Testing

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. ajptr.comwjarr.com This provides an indication of its reliability during normal usage and its suitability for transfer between different laboratories, instruments, or analysts. chromatographyonline.comllri.in For a typical High-Performance Liquid Chromatography (HPLC) method used for the analysis of this compound, several critical parameters are intentionally varied within a predefined range to assess the impact on the analytical results, such as resolution, peak area, and retention time. chromatographyonline.commolnar-institute.com

The evaluation involves making minor adjustments to the method's conditions, one variable at a time, while keeping others constant. chromatographyonline.com The results are then compared against the system suitability specifications to ensure they remain within the acceptance criteria. pharmaknowledgeforum.com A well-developed method will demonstrate resilience to these small changes, confirming its robustness. chromatographyonline.com

Key parameters typically investigated during a robustness study for an HPLC method for this compound are detailed in the table below.

Table 1: Parameters for Robustness Testing of an HPLC Method for this compound

Parameter Typical Variation
Mobile Phase Composition The proportion of the organic solvent (e.g., acetonitrile) is adjusted, for example, by ± 2%. wjarr.com
Mobile Phase pH The pH of the aqueous component of the mobile phase is varied, typically by ± 0.2 units. wjarr.com
Column Temperature The temperature of the column is altered, commonly by ± 5 °C. wjarr.com
Flow Rate The mobile phase flow rate is changed, for instance, by ± 10% of the nominal rate. labmanager.com
Detection Wavelength The wavelength used for detection is varied, often by ± 2 to 5 nm.

| Column Batch/Lot | The analysis is performed using different batches or lots of the same type of HPLC column. wjarr.com |

This table is based on common practices in analytical method validation and information from multiple sources. labmanager.comwjarr.com

Stability Testing of Analytical Solutions

Stability testing is performed to establish the duration for which this compound remains stable in the solvent used for analysis, both in standard and sample preparations. ijpsonline.comijpsonline.com This is essential to ensure that the concentration of the analyte does not change from the time of preparation to the moment of analysis, which could otherwise lead to inaccurate results. nih.gov Given that this compound is a diester, it is potentially susceptible to hydrolysis, making solution stability a critical parameter to verify. ajptr.comlabinsights.nl

The stability of solutions is typically assessed under various conditions that mimic the analytical process, including short-term storage at ambient temperature and long-term storage under refrigerated conditions. nih.govsci-hub.se Post-preparative or autosampler stability is also evaluated to ensure the analyte does not degrade while waiting for injection in the instrument. nih.gov

The assessment involves analyzing the prepared solutions at specified time intervals and comparing the results to those from freshly prepared solutions. The analyte is considered stable if the deviation is within a predefined acceptance limit, often not more than ±2%. ijpsonline.comijpsonline.com

Table 2: Conditions for Stability Testing of this compound Analytical Solutions

Stability Type Storage Condition Typical Duration
Short-Term (Bench-top) Stability Room Temperature 24 - 48 hours
Long-Term Stability Refrigerated (2-8 °C) 7 - 30 days

| Autosampler (Post-preparative) Stability | Stored in the autosampler at its set temperature | Duration of a typical analytical run (e.g., 24 hours) |

This table outlines typical conditions for assessing the stability of analytical solutions, based on general validation practices. nih.gov

Furthermore, the stability-indicating nature of an analytical method is established through forced degradation studies. medipol.edu.trijtsrd.com In these studies, the drug substance is exposed to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light to produce degradation products. ajpsonline.comslideshare.net The analytical method must then demonstrate its ability to separate the intact this compound peak from any potential degradants, ensuring the method is specific and stable for its intended purpose. ajptr.com

Applications of Didodecyl Azelate in Polymer Science and Engineering

Didodecyl Azelate as a Plasticizer in Polymer Matrices

Plasticizers are additives that increase the plasticity or fluidity of a material. In polymers, they work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg), making the material softer and more flexible. Azelaic acid-based esters are known to be effective plasticizers, and this compound is a member of this family. nih.gov

The incorporation of plasticizers into a polymer matrix significantly alters its mechanical properties. Generally, the addition of a plasticizer like an azelate ester leads to a decrease in tensile strength and modulus of elasticity, while increasing the elongation at break, which signifies enhanced flexibility. uomisan.edu.iq While specific research data on this compound is limited, the effects of a closely related and widely studied azelate ester, di(2-ethylhexyl) azelate (DOZ), provide valuable insights. The addition of small amounts of plasticizer can alter various mechanical properties of the polymer. uomisan.edu.iq For instance, studies on polyvinyl chloride (PVC) have shown that increasing the concentration of a plasticizer generally leads to a softer, more pliable material. researchgate.net

The effectiveness of a plasticizer is often evaluated by its ability to lower the glass transition temperature. For example, studies on alternative plasticizers for PVC have shown that sebacate (B1225510) esters, which are structurally similar to azelates, are highly effective at lowering the Tg. nih.gov Dibutyl sebacate (DBS), for instance, has demonstrated the ability to lower the Tg of PVC to a similar extent as the common phthalate (B1215562) plasticizer DEHP. nih.govacs.org This suggests that long-chain diesters like this compound would be effective in increasing the free volume within the polymer structure, thereby enhancing chain mobility and flexibility. acs.org

Table 1: Comparative Mechanical Properties of Plasticized PVC (Note: Data for a representative general-purpose plasticizer is shown for illustrative purposes, as specific data for this compound is not readily available in the reviewed literature.)

PropertyUnplasticized PVCPlasticized PVC (with general-purpose plasticizer)
Tensile Strength (MPa)HighDecreased
Modulus of Elasticity (GPa)HighDecreased
Elongation at Break (%)LowIncreased
Hardness (Shore A)HighDecreased

This table illustrates the general effect of plasticizers on PVC. The specific values depend on the type and concentration of the plasticizer used.

The compatibility of a plasticizer with a polymer is crucial for achieving a stable and homogeneous material. numberanalytics.comnumberanalytics.com Good compatibility ensures that the plasticizer does not leach out over time, which would lead to embrittlement of the polymer. Compatibility is influenced by thermodynamic factors, primarily the enthalpy and entropy of mixing. numberanalytics.com For a plasticizer to be effective in PVC, it typically needs a polar part to interact with the polar sites of the polymer and a non-polar part to create free volume. google.com

In polymer blends, which are mixtures of two or more polymers, a plasticizer can also act as a compatibilizer, improving the interfacial adhesion between the different polymer phases. lew.ro By reducing the interfacial tension, the plasticizer can promote a finer and more stable dispersion of one polymer within another, leading to improved mechanical properties of the blend. lew.ro The effectiveness of a compatibilizer often depends on its molecular architecture. dtic.mil While specific studies on this compound as a compatibilizer are scarce, the general principle is that its long aliphatic chains can interact with non-polar polymers, while the ester groups can have an affinity for more polar polymers, potentially bridging the interface in a blend.

Polyvinyl Chloride (PVC): Azelate esters, such as di(2-ethylhexyl) azelate (DOZ), are well-known as excellent low-temperature plasticizers for PVC. atamanchemicals.comnih.gov They impart good flexibility to the material, even at cold temperatures, which is a critical requirement for applications like wire and cable insulation, and outdoor sheeting. DOZ is noted for its good compatibility with PVC, low volatility, and excellent heat and light resistance. atamanchemicals.com Given its similar chemical nature, this compound is expected to exhibit comparable performance, particularly in enhancing low-temperature flexibility due to its long alkyl chains.

Polyester (B1180765) Resins: Azelaic acid itself is used as a monomer in the synthesis of certain polyester resins. mdpi.com Its incorporation into the polymer backbone can introduce flexibility and improve the impact resistance of the resulting polyester. For instance, research has been conducted on synthesizing elastic polyesters through the polycondensation of glycerol (B35011) with azelaic acid and succinic acid. researchgate.net The thermal stability of these polyesters was found to increase with a higher content of azelate units. researchgate.net While this compound as an additive plasticizer for pre-formed polyester resins is less documented, its use could be explored for modifying the properties of certain thermoplastic polyesters. The compatibility would be a key factor, as highly crystalline polyesters are generally difficult to plasticize.

Interfacial Interactions and Compatibility with Polymer Blends

This compound in Lubricant Formulations

Synthetic esters are a significant class of base stocks for high-performance lubricants, prized for their excellent lubricity, high viscosity index, and good thermal stability. emeryoleo.com Azelate esters, including this compound, fall into this category and are particularly valued for their favorable low-temperature properties.

There is a growing demand for biolubricants, which are lubricants that are biodegradable and have low toxicity, to reduce the environmental impact of lubrication. nih.gov Synthetic esters derived from renewable resources, such as vegetable oils, are a key component in the formulation of these eco-friendly lubricants. Azelaic acid, which can be produced from oleic acid, serves as a bio-based building block for these synthetic esters. nih.gov

The synthesis of biolubricants often involves the esterification of a dicarboxylic acid like azelaic acid with an alcohol. The choice of alcohol influences the final properties of the lubricant. The use of longer-chain alcohols, such as dodecanol (B89629) to produce this compound, can affect properties like viscosity, pour point, and oxidative stability. These ester-based biolubricants are being developed for a wide range of applications, including engine oils, hydraulic fluids, and greases. emeryoleo.com

A key performance indicator for lubricants is their ability to function effectively over a wide range of temperatures. Synthetic esters generally exhibit a high viscosity index, meaning their viscosity changes less with temperature compared to mineral oils. This is crucial for applications that experience significant temperature fluctuations.

Furthermore, the low-temperature performance of lubricants is critical for cold-start situations. Azelate esters are known for their excellent low-temperature fluidity, characterized by very low pour points. The pour point is the lowest temperature at which the oil will still flow. For example, di(2-ethylhexyl) azelate (DOZ) has a pour point of -62.22 °C. nih.gov This makes azelate esters suitable for lubricants intended for use in cold climates. zslubes.com

Under high-temperature and high-stress conditions, lubricants must resist thermal and oxidative breakdown, which can lead to the formation of sludge and deposits. nih.govjax.commoresco.co.jp Synthetic esters like this compound are designed to have better thermo-oxidative stability than conventional mineral oils, leading to longer service life and improved equipment protection. emeryoleo.com The addition of antioxidants can further enhance this performance. acs.org

Table 2: Typical Properties of Azelate Ester Lubricant Base Stocks (Note: Data for a representative azelate ester is provided to illustrate typical performance characteristics.)

PropertyDi(2-ethylhexyl) Azelate (DOZ)
Kinematic Viscosity @ 40°C (cSt)10 - 12
Kinematic Viscosity @ 100°C (cSt)2.5 - 3.5
Viscosity Index> 140
Pour Point (°C)≤ -60
Flash Point (°C)> 200
Source: Emery Oleochemicals. emeryoleo.com

This data highlights the desirable characteristics of azelate esters as lubricant base oils, including a high viscosity index and an extremely low pour point, making them suitable for demanding applications.

Formulation of Synergistic Lubricant Blends

This compound, a type of diester, is utilized in the formulation of high-performance lubricants, often as a component in synergistic blends. Synthetic esters like this compound are frequently combined with other base stocks, such as poly-alpha-olefins (PAO), to create lubricants with a superior balance of properties. google.com The purpose of blending is to achieve a synergistic effect, where the performance of the mixture surpasses the sum of the individual components' contributions.

These blends are carefully formulated with additive packages that can include antioxidants, anti-wear (AW) agents, and extreme pressure (EP) additives. google.com For instance, this compound can be blended with aminic or phenolic antioxidants. Research into lubricant additives has shown that combinations of different types of additives, such as molybdenum dithiocarbamate (B8719985) (MoDTC) and alkylated diphenylamines (ADPA), can exhibit significant synergistic antioxidant effects, a principle that applies to advanced formulations containing diesters like this compound. mdpi.com The ester's high polarity and good thermal stability can improve the solubility and effectiveness of these additives, leading to enhanced oxidative resistance and longer service life for the lubricant. researchgate.net

Tribological Performance Evaluation (e.g., Friction and Wear Characterization)

The tribological performance of lubricants containing this compound is assessed through standardized tests that characterize friction and wear. These evaluations are critical to determining a lubricant's efficacy in reducing metal-to-metal contact and preventing surface damage in machinery. Common evaluation methods include the use of four-ball testers and pin-on-disc tribometers. researchgate.netekb.eg These instruments measure key performance indicators such as the coefficient of friction (COF) and the wear scar diameter (WSD) on test specimens under controlled loads, speeds, and temperatures.

The addition of diester additives like this compound to a base oil is expected to reduce both friction and wear. Studies on similar anti-wear additives demonstrate that their presence can lead to the formation of a protective tribofilm on the sliding surfaces. ekb.eg This film, composed of decomposition products of the additive, acts as a solid lubricant layer, preventing direct contact between asperities and thereby lowering friction and minimizing material loss from wear. ekb.egmdpi.com For example, evaluations have shown that adding just 1 wt% of certain additives can reduce friction by over 35% and wear volume by nearly 60%. researchgate.net

Below is an interactive table representing typical data obtained from a tribological evaluation, illustrating the effect of a diester additive on a base oil.

Lubricant CompositionApplied Load (N)Coefficient of Friction (COF)Wear Scar Diameter (mm)
Mineral Base Oil4000.120.85
Base Oil + 1.0 wt% Diester4000.080.55
Base Oil + 2.0 wt% Diester4000.070.51

This table is a representative example based on typical findings for lubricant additives and does not represent specific experimental results for this compound.

Integration of Azelate Moieties into Bio-based Polymeric Materials

Synthesis of this compound-Derived Copolymers and Oligomers

The integration of azelate moieties into polymers is achieved through the synthesis of copolymers and oligomers, where azelaic acid or its esters serve as monomers. This compound, also known as dilauryl azelate, can be synthesized via lipase-catalyzed esterification. mdpi.comresearchgate.net More commonly, azelaic acid is used as a dicarboxylic acid monomer in polycondensation reactions with various diols to create linear or hyperbranched polyesters. mdpi.com

For example, copolyesters such as poly(butylene glutarate-co-butylene azelate) (PBGA) have been synthesized through a two-step melt esterification and polycondensation process. mdpi.comresearchgate.net The synthesis of telechelic oligomers, which are polymers with functional end groups, can also be achieved. One method involves the ozonolysis of copolymers containing specific diene units, which cleaves the polymer backbone at precise locations to yield oligomers with desired end groups, a technique applicable to creating azelate-containing structures. kpi.ua These synthetic strategies allow for the precise incorporation of the flexible nine-carbon chain of the azelate moiety into a larger polymer architecture.

Role in Modifying Hydrophobicity and Elasticity of Polymers

The incorporation of azelate units into polymer chains plays a crucial role in modifying the material's physical properties, particularly its hydrophobicity and elasticity. Research demonstrates that the inclusion of azelaic acid (AzA) moieties contributes significantly to the flexibility, elasticity, and hydrophobicity of the resulting polyesters. mdpi.com

The long, aliphatic C9 backbone of the azelate moiety introduces significant flexibility into the polymer structure. This increased segmental mobility lowers the glass transition temperature of the material, making it more elastic and less brittle, especially at low temperatures. mdpi.com The increased hydrocarbon content from the azelate chain also enhances the polymer's hydrophobicity. This effect can be quantified by measuring the water contact angle (WCA) on the surface of polymer films; studies have shown a direct correlation between the azelaic acid content and an increase in the WCA. mdpi.com

Polymer PropertyEffect of Azelate Moiety IntegrationUnderlying Mechanism
Elasticity IncreasedThe long, flexible aliphatic chain increases polymer free volume and segmental mobility.
Flexibility IncreasedReduces polymer chain rigidity and lowers the glass transition temperature.
Hydrophobicity IncreasedThe higher hydrocarbon content of the azelate unit repels water, increasing the surface contact angle.

Application in Specialized Material Systems (e.g., Impact-Resistant Floor Coverings)

The unique properties imparted by azelate moieties make them valuable components in specialized material systems. A notable application is in the formulation of impact-resistant floor coverings. mdpi.comresearchgate.net Flexible polyester resins that contain azelaic acid are particularly well-suited for this purpose. mdpi.comresearchgate.net The enhanced elasticity and flexibility derived from the azelate segments allow the flooring material to absorb and dissipate impact energy more effectively, reducing the likelihood of cracking or damage from dropped objects or heavy foot traffic.

Furthermore, azelaic acid-based plasticizers, a category that includes this compound, are used to improve the low-temperature flexibility and resilience of polymers like polyvinyl chloride (PVC). mdpi.com This makes them useful in applications where materials are exposed to cold environments and must resist becoming brittle.

Environmental Biodegradation Studies and Sustainability Aspects

Mechanisms of Biodegradation for Azelate Esters

The primary mechanism for the environmental breakdown of azelate esters like didodecyl azelate is biodegradation, driven by microbial activity. This process involves the enzymatic breakdown of the ester molecule into simpler, environmentally benign components.

Enzymatic Hydrolysis by Environmental Microorganisms (e.g., Lipase (B570770) Activity)

The biodegradation of diesters such as this compound is initiated by enzymatic hydrolysis. nih.gov Microorganisms ubiquitous in the environment, including bacteria and fungi, produce extracellular enzymes called lipases (or esterases) that catalyze this reaction. nih.govtandfonline.com Lipases are hydrolase enzymes that cleave the ester bonds connecting the azelaic acid backbone to the two dodecyl alcohol chains. nih.govnih.gov

Influence of Molecular Structure (e.g., Alkyl Chain Branching) on Degradation Kinetics

The molecular structure of an ester has a significant impact on its susceptibility to enzymatic attack and, consequently, its biodegradation rate. Key structural factors include the length and branching of the alkyl chains.

Alkyl Chain Length: Generally, for a homologous series of esters, increasing the length of the alkyl chain can decrease the rate of biodegradation. capes.gov.brmdpi.com This is often attributed to increased lipophilicity and steric hindrance, which can limit the accessibility of the ester bond to microbial enzymes. For instance, studies on phthalate (B1215562) esters have shown that degradation rates decrease as the alkyl chain length increases. capes.gov.br

Alkyl Chain Branching: The presence of branching in the alkyl side chains typically slows down biodegradation significantly compared to linear chains of a similar size. researchgate.netcapes.gov.br Research on maleate (B1232345) diesters demonstrated that compounds with linear alkyl chains showed acceptable hydrolysis rates, whereas the branched equivalent, di(2-ethylhexyl) maleate (DEHM), showed almost no degradation under the same conditions. researchgate.net this compound possesses two linear C12 (dodecyl) chains. This linear structure is more amenable to biodegradation than a branched isomer would be, although the considerable length of the chains remains a rate-limiting factor.

Table 1: Influence of Molecular Structure on Biodegradation of Esters
Structural FactorInfluence on Biodegradation RateRationaleExample Compound Group
Increasing Alkyl Chain LengthDecreaseIncreased hydrophobicity reduces water solubility and enzyme accessibility. capes.gov.brmdpi.comPhthalate Esters capes.gov.br
Branched Alkyl ChainsSignificant DecreaseSteric hindrance prevents enzymes from accessing the ester linkage. researchgate.netMaleate Esters researchgate.net
Linear Alkyl ChainsMore FavorableLess steric hindrance allows for better enzyme-substrate interaction. researchgate.netLinear Maleates, this compound

Identification and Characterization of Biodegradation Intermediates

The biodegradation of this compound proceeds through a predictable pathway, yielding specific intermediate and final products. The primary mechanism is the sequential hydrolysis of the two ester bonds.

This compound: The parent compound.

Monododecyl Azelate: The first intermediate, formed upon the hydrolysis of one ester linkage. Studies on similar diesters have observed the temporary buildup of the corresponding monoester during biodegradation. researchgate.net

Azelaic Acid and Dodecanol (B89629): The final products of hydrolysis. Azelaic acid is a naturally occurring dicarboxylic acid that is known to be readily biodegradable in the environment. europa.eunih.gov Dodecanol (lauryl alcohol) is a fatty alcohol that is also subject to microbial degradation.

The complete mineralization of this compound results in the conversion of these organic products into carbon dioxide, water, and microbial biomass under aerobic conditions. pce.parliament.nz

Non-Clinical Environmental Fate Assessments

Assessing the environmental fate of a chemical involves understanding its behavior and persistence in different environmental compartments and its potential to accumulate in living organisms.

Evaluation of Biodegradability in Diverse Environmental Compartments

This compound is expected to biodegrade in various environmental settings, such as soil, water, and sediment, though the rates may differ. The presence of esterase-producing microorganisms is widespread in these environments. sfu.ca

Aquatic Systems: In marine and freshwater sediments, the biodegradation of similar ester compounds has been observed, with half-lives dependent on factors like temperature. sfu.ca Given its low water solubility, this compound would likely adsorb to suspended solids and sediment, where microbial degradation would be the primary removal mechanism. nih.gov

Soil: Biodegradation in soil is also a significant pathway. Studies on polyesters based on azelaic acid have shown they undergo degradation when buried in soil, although the rate can be slower compared to hydrolysis in optimized buffer solutions. mdpi.com The ultimate biodegradability of the parent dicarboxylic acid, azelaic acid, has been confirmed in multiple studies, indicating that once the ester bonds are cleaved, this core component does not persist. europa.eu

Standardized tests, such as those developed by the OECD, can be used to classify the biodegradability of chemicals. umweltbundesamt.de While specific data for this compound is limited, related compounds and its fundamental chemical structure suggest it is not expected to be persistent in the long term, although it may not meet the stringent criteria for "ready biodegradability" due to its chain length and low solubility.

Assessment of Bioaccumulation Potential in Aquatic and Terrestrial Systems

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. ugr.es It is a key consideration for chemicals with high lipophilicity (fat-loving properties).

The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow), expressed as log Kow. A log Kow value greater than 3 is a screening indicator for potential bioaccumulation. ugr.es For dibutyl azelate, a shorter-chain analogue of this compound, the estimated log Kow is 5.8, and the bioconcentration factor (BCF) is estimated at 590. nih.gov This BCF value suggests a high potential for bioconcentration in aquatic organisms. nih.gov

Given that this compound has significantly longer alkyl chains (C12 vs. C4), its lipophilicity and log Kow would be substantially higher, indicating a significant potential for bioaccumulation in aquatic and soil-dwelling organisms. However, this potential is associated with the intact parent ester. The ultimate degradation products have a much lower bioaccumulation potential. Azelaic acid itself is not considered to be bioaccumulative or toxic. europa.eu Therefore, while the intact diester may accumulate, its biodegradation mitigates this risk by breaking it down into non-accumulating substances.

Table 2: Environmental Fate Profile of Azelate Esters
ParameterAssessment for this compound (Inferred)Evidence/Rationale
Primary Degradation PathwayEnzymatic Hydrolysis (Biodegradation)Common pathway for esters in the environment. nih.gov
PersistenceLow to ModerateBiodegradable, but degradation rate is slowed by long alkyl chains. capes.gov.br
Bioaccumulation Potential (Parent Compound)HighInferred from high log Kow and BCF of shorter-chain analogue (dibutyl azelate). nih.gov High lipophilicity of C12 chains.
Bioaccumulation Potential (Degradation Products)LowAzelaic acid is not bioaccumulative. europa.eu
Environmental CompartmentsExpected to partition to soil, sediment, and sludge due to low water solubility.Based on properties of similar long-chain esters. nih.gov

Design Principles for Enhanced Environmental Compatibility

A primary principle for creating environmentally benign lubricants is to ensure they are readily biodegradable, have a high renewable content, and exhibit low toxicity to aquatic and terrestrial life. tandfonline.com The design of molecules like this compound can be fine-tuned to meet these criteria by manipulating their chemical structure.

Molecular Structure Modification

The biodegradability and physical properties of diesters are intrinsically linked to their molecular structure. Key design considerations include the chain length of the alcohol and acid components, the degree of branching, and the presence of specific functional groups. machinerylubrication.com

Influence of Chain Length: The length of the carbon chains in both the dicarboxylic acid and the alcohol moieties plays a crucial role. Studies on polyesters derived from dicarboxylic acids show that the rate of enzymatic degradation is affected by the length of the alkylene chain. For instance, polyesters based on azelaic acid have been found to exhibit enzymatic degradation rates approximately twice as high as those based on the longer-chain sebacic acid. researchgate.net This suggests that optimizing the chain length is a viable strategy for enhancing biodegradability. Longer carbon chains in the alcohol component, however, can increase hydrophobicity, potentially slowing down microbial degradation.

Effect of Branching: Introducing branching into the alcohol or acid structure can significantly alter a diester's properties. Branching in the alcohol component can improve cold-flow properties, which is desirable for lubricants operating in low-temperature environments. researchgate.net However, from a biodegradability standpoint, branching can create steric hindrance, making it more difficult for microbial enzymes to access and break down the ester bonds. machinerylubrication.com For example, using branched carboxylic acids can make esters extremely stable in water, with predicted hydrolytic degradation rates stretching over hundreds of years, similar to mineral oils. machinerylubrication.com Therefore, a balance must be struck between achieving desired performance characteristics and ensuring environmental degradation. Linear alkyl chains, as found in this compound (derived from the linear dodecyl alcohol), are generally more amenable to biodegradation than their branched counterparts.

Biodegradation Research Findings

Research into the biodegradation of azelaic acid-based oligoesters and polymers provides valuable data for designing more environmentally compatible molecules. Studies have shown that the high lability of the ester bond is a key factor in their degradation. unife.itmdpi.com

Enzymatic degradation studies are particularly insightful. Lipases, which are ubiquitous in nature, can effectively catalyze the hydrolysis of the ester linkages in azelate polyesters. researchgate.netmdpi.com The rate of this enzymatic hydrolysis is influenced by the polymer's crystallinity; less crystalline (more amorphous) regions are more accessible to enzymes and thus degrade more readily. researchgate.netmdpi.com This implies that synthesis methods that control polymer morphology can be used to engineer a desired degradation profile.

The table below summarizes findings from biodegradation studies on materials related to this compound, highlighting factors that influence environmental compatibility.

Compound/Polymer SystemKey Research FindingImplication for Design
Azelaic Acid PolyestersEnzymatic degradation rate is approximately twice as high compared to sebacic acid-based polyesters. researchgate.netShorter-chain dicarboxylic acids may be preferable for faster biodegradation.
Poly(butylene azelate) (PBAz)Enzymatic degradation rates are comparable to poly(ε-caprolactone) (PCL). researchgate.netDemonstrates the potential for azelate-based polyesters to be readily biodegradable.
Oligoesters from Azelaic Acid and Glycerol (B35011)Marine biodegradation studies show the lability of the ester bond, though the process can be slower than for other oligoesters. mdpi.comConfirms the inherent biodegradability of the azelate ester structure but highlights the influence of the alcohol component and environmental conditions.
Esters with Branched AcidsChemically blocking the hydrolysis pathway with branched acids leads to extreme stability and very slow degradation. machinerylubrication.comLinear acid and alcohol chains should be prioritized for enhanced biodegradability.
Esters from Natural Fatty AcidsIncreasing the content of natural components, like vegetable-based fatty acids, generally improves biodegradability. machinerylubrication.comMaximizing the use of bio-based, linear feedstocks is a key design principle.

Sustainable Synthesis Processes

Beyond the molecular design, the synthesis process itself is a critical component of environmental compatibility. Traditional esterification often requires high temperatures and catalysts, which can be energy-intensive and generate waste. vulcanchem.com Modern design principles advocate for the use of biocatalysis.

Enzymatic synthesis, particularly using immobilized lipases like Candida antarctica lipase B (Novozym 435), offers a greener alternative. vulcanchem.com These processes can be conducted under milder conditions, reducing energy consumption and the formation of byproducts. vulcanchem.com Furthermore, solvent-free reaction systems are being developed to eliminate the use of volatile organic compounds, further enhancing the sustainability of production. vulcanchem.com Research has demonstrated the successful optimization of the enzymatic synthesis of dilauryl azelate, achieving high conversion rates and providing a pathway for scalable, environmentally friendly production. mdpi.com

Emerging Research Frontiers and Future Perspectives

Exploration of Advanced Catalytic Systems for Sustainable Synthesis

The industrial synthesis of esters like didodecyl azelate has traditionally relied on conventional acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, which often require high reaction temperatures (140–180°C) and can generate unwanted byproducts. vulcanchem.com The future of this compound production is increasingly focused on sustainable and efficient catalytic systems that operate under milder conditions, minimize waste, and enhance selectivity. researchgate.net A primary frontier in this area is the advancement of biocatalysis, particularly the use of enzymes.

Lipase-catalyzed esterification has emerged as a highly promising green alternative. units.itmdpi.com Research has specifically demonstrated the efficacy of immobilized lipases for producing long-chain diesters. For instance, the synthesis of dilauryl azelate (this compound) has been successfully carried out using immobilized Candida antarctica lipase (B570770) B (Novozym 435) and Novozyme 453. units.itmdpi.com Enzymatic routes offer significant advantages, including high selectivity, milder reaction conditions (e.g., 40°C), and reduced energy consumption. vulcanchem.com The optimization of these enzymatic processes is an active area of research, with studies focusing on parameters like enzyme amount, reaction time and temperature, and the molar ratio of substrates to maximize conversion rates. units.itmdpi.com

Further innovations include the development of solvent-free enzymatic systems. vulcanchem.com While eliminating organic solvents like toluene (B28343) can reduce reaction yields, it significantly improves the environmental profile by avoiding volatile organic compound (VOC) emissions. vulcanchem.com Research into analogous esters suggests that overcoming the challenges of increased viscosity in solvent-free systems may require slightly higher temperatures (60–80°C) to maintain efficient reaction kinetics. vulcanchem.com

Beyond biocatalysis, chemocatalytic systems are also evolving. Green routes for producing the precursor, azelaic acid, involve systems like H2O2/H2WO4 for direct oxidative cleavage of oleic acid's double bond. units.it The development of novel heterogeneous catalysts, which are easily separated from the reaction mixture and can be reused, is another key objective for improving the sustainability of the entire production chain. mdpi.com

Table 1: Comparison of Catalytic Systems for Diester Synthesis

Catalyst TypeTypical CatalystsOperating ConditionsAdvantagesChallenges
Conventional Acid Catalysis Sulfuric Acid, p-toluenesulfonic acidHigh Temperature (140-180°C)Established technology, low catalyst costHigh energy consumption, byproduct formation, catalyst removal issues. vulcanchem.com
Enzymatic (Biocatalysis) Immobilized Lipases (e.g., Novozym 435)Mild Temperature (40-80°C)High selectivity, low energy use, biodegradable catalyst, minimal byproducts. vulcanchem.commdpi.comHigher catalyst cost, potential for steric hindrance with long alkyl chains. vulcanchem.com
Heterogeneous Chemocatalysis Supported metal catalysts (e.g., Gold-based)Varies with systemCatalyst reusability, potential for continuous flow processes, reduced waste. units.itmdpi.comCatalyst stability and lifetime can be a hurdle. researchgate.net

Development of Novel this compound-Based Multifunctional Materials

The molecular structure of this compound, with its long, non-polar alkyl chains and central polar ester groups, makes it an ideal candidate for development into novel multifunctional materials. Research is moving beyond its traditional applications as a plasticizer or lubricant to explore its potential in more advanced fields. mdpi.com

One promising frontier is in the biomedical and pharmaceutical sectors. The large hydrophobic domain of long-chain diesters like this compound suggests significant potential for encapsulating and delivering hydrophobic therapeutic agents. vulcanchem.com For example, preliminary studies on the closely related didodecyl sebacate (B1225510) have shown its ability to solubilize anticancer drugs like paclitaxel, with extended in-vitro release profiles. vulcanchem.com This indicates that this compound could be engineered into nanocarriers for targeted drug delivery systems, improving the bioavailability and efficacy of certain medications.

Integration of Computational Chemistry in Azelate Ester Design

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the design and optimization of chemical products and processes, including those for this compound. alliedacademies.orgschrodinger.com These approaches allow researchers to predict molecular properties and simulate reaction outcomes, reducing the time and expense of experimental trial-and-error. youtube.com

A key application is in the optimization of synthesis protocols. For the enzymatic synthesis of dilauryl azelate, researchers have successfully used an artificial neural network (ANN) to design experiments and optimize process parameters, achieving high coefficients of determination and proving the efficiency of the computational approach. units.it Similarly, response surface methodology, a statistical and mathematical modeling technique, has been applied to optimize the lipase-catalyzed production of dilauryl azelate, demonstrating the power of computational tools in refining reaction conditions for maximum yield. mdpi.commdpi.com

Looking forward, the integration of computational chemistry is expected to play a more profound role in designing azelate esters with tailored properties. nih.gov By using techniques like molecular docking and physics-based simulations, scientists can predict how structural modifications to the this compound molecule—such as altering the alkyl chain length or introducing functional groups—will affect its performance characteristics, such as viscosity, pour point, and biodegradability. alliedacademies.orgschrodinger.com This is particularly relevant for designing next-generation lubricants, plasticizers, and functional fluids. The ultimate goal is to create an integrated workflow where process-level manufacturing needs can be translated into the computational design of a specific molecule that meets those needs, and the optimization of the process to produce it. nih.gov

Life Cycle Assessment (LCA) and Techno-Economic Analysis of Production Processes

As the chemical industry shifts towards sustainability, Life Cycle Assessment (LCA) and Techno-Economic Analysis (TEA) are critical for evaluating the viability of new, bio-based products like this compound. findaphd.com These analyses provide a holistic view of a product's environmental impact from cradle to gate and its financial feasibility. ethz.chresearchgate.net

Recent studies have focused on the production of azelaic acid, the key precursor to this compound. digitellinc.com Azelaic acid is a renewable monomer, but its conventional production via ozonolysis of oleic acid is energy-intensive. digitellinc.com A newer commercial method using hydrogen peroxide and oxygen presents a more sustainable alternative. digitellinc.com A detailed TEA and LCA of this emerging process provides crucial insights.

The analysis indicates that a biorefinery using this newer method can produce market-competitive azelaic acid, with a baseline minimum product selling price (MPSP) of $9.26 per kg, which is within the estimated market price range of $7.00 to $12.00 per kg. digitellinc.com Sensitivity analyses reveal that the process's economic viability is highly dependent on reaction conversions; for instance, increasing the dihydroxylation reaction conversion from 86% to 98% could reduce the MPSP to $6.16 per kg. digitellinc.com

From an environmental perspective, the LCA demonstrates that the carbon intensity of azelaic acid production is significantly influenced by the allocation methodology used. When system expansion from displacement of co-products is applied, the carbon intensity is estimated to be -0.135 kg CO2 per kg of azelaic acid, indicating a net environmental benefit. digitellinc.com This contrasts sharply with mass-based or economic allocation methods, which yield a carbon intensity of 3.57 kg CO2 per kg. digitellinc.com These analyses are crucial for guiding research and development efforts toward the most impactful process improvements and for validating the environmental credentials of the final this compound product. digitellinc.comnih.gov

Table 2: Techno-Economic and Life Cycle Highlights for Bio-based Azelaic Acid Production

MetricFindingImplication for this compound
Minimum Product Selling Price (MPSP) Baseline of $9.26/kg; potential to decrease to $6.16/kg with improved conversion. digitellinc.comThe economic feasibility of this compound is directly tied to the production cost of its precursor.
Key Economic Driver Reaction conversion efficiency, particularly the dihydroxylation step. digitellinc.comR&D should focus on optimizing reaction yields to lower the final product cost.
Carbon Intensity (System Expansion) -0.135 kg CO2 / kg of product. digitellinc.comDemonstrates the potential for a negative carbon footprint, making it a highly sustainable building block.
Carbon Intensity (Allocation Method) 3.57 kg CO2 / kg of product. digitellinc.comHighlights the importance of LCA methodology in environmental claims.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for didodecyl azelate, and how can reaction efficiency be validated?

  • Methodological Answer : Microwave-assisted synthesis under controlled parameters (e.g., 300–320 W power, 3.0–3.5% catalyst loading) achieves yields >95% within 6.5–12 minutes. Validate efficiency via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm ester bond formation and purity. Compare reaction times and yields with conventional methods to quantify improvements .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to determine melting/crystallization points and gas chromatography-mass spectrometry (GC-MS) for purity analysis. Structural confirmation requires 1H^1H-NMR (e.g., δ 4.05–4.15 ppm for ester methylene protons) and 13C^{13}C-NMR (e.g., δ 173–174 ppm for carbonyl groups). IR spectroscopy (stretching at ~1740 cm1^{-1}) verifies ester functional groups .

Q. How does this compound influence the phase behavior of polymer blends?

  • Methodological Answer : Conduct co-crystallization studies using X-ray diffraction (XRD) and DSC. Prepare blends with varying azelate content (e.g., 58–72 wt%) and analyze phase separation via polarized light microscopy. Compare experimental crystallization temperatures with theoretical predictions (e.g., Flory-Huggins model) to identify deviations caused by preferential crystallization of components .

Advanced Research Questions

Q. What mechanisms explain the role of this compound in modifying biodiesel cold flow properties?

  • Methodological Answer : Design binary/ternary mixtures with fatty acid methyl esters (FAMEs) and measure cloud points via ASTM D2500. Use slow-cooling protocols (1–2°C/min) to observe co-crystallization via microscopy. Apply ideal solution theory to predict phase behavior; deviations indicate interactions between azelate and FAMEs (e.g., chain-length-dependent miscibility gaps). Validate via rheological testing .

Q. How can metabolomic studies elucidate the biochemical pathways involving azelate derivatives like this compound?

  • Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track azelate in biological matrices. Use elastic net regression to correlate plasma azelate levels with phenotypic outcomes (e.g., cancer risk). Investigate peroxisomal β-oxidation pathways via knockout cell models to assess azelate’s persistence as a biomarker of fatty acid uptake .

Q. What experimental strategies resolve contradictions in this compound’s crystallization dynamics?

  • Methodological Answer : Perform time-resolved synchrotron XRD to monitor real-time crystallization kinetics. Compare systems with matched vs. mismatched chain lengths (e.g., succinate vs. azelate units). Use atomic force microscopy (AFM) to map surface morphology changes during phase separation. Statistical mechanics models (e.g., Monte Carlo simulations) can reconcile discrepancies between theoretical and experimental phase diagrams .

Q. How does this compound interact with lipid bilayers in membrane-mimetic systems?

  • Methodological Answer : Prepare liposomes with embedded azelate and analyze membrane fluidity via fluorescence anisotropy (e.g., using DPH probes). Use neutron scattering to quantify azelate’s localization within bilayer leaflets. Molecular dynamics simulations (e.g., CHARMM force fields) can predict partitioning behavior and disruption of lipid packing .

Methodological Design Considerations

  • Data Contradiction Analysis : When phase behavior or metabolic data conflicts, apply multi-variable regression to isolate confounding factors (e.g., chain length, temperature). Cross-validate findings using orthogonal techniques (e.g., DSC and XRD for crystallization studies) .
  • Reproducibility : Document synthesis protocols with exact parameters (e.g., microwave power, solvent-free conditions) and share raw datasets (NMR spectra, DSC thermograms) as supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.